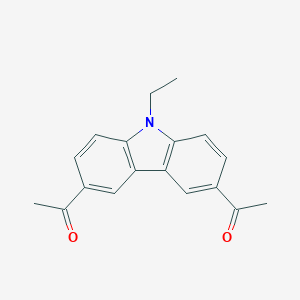

1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone

Cat. No. B073245

Key on ui cas rn:

1483-97-2

M. Wt: 279.3 g/mol

InChI Key: RIRBXBVFZCKFNX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04659648

Procedure details

Another preferred example, also for use in a photoresist application, is a 3,6-divinyl-N-ethylcarbazole. 3,6-Diacetyl-N-ethylcarbazole is prepared by treating a mixture of N-ethylcarbazole and aluminum chloride in carbon disulfide with a mixture of acetyl chloride and acetyl bromide. The crude product is converted with sodium borohydride in refluxing 2-propanol to the corresponding secondary diol, which is in turn refluxed with phosphorus oxychloride and 4-dimethylaminopyridine in pyridine to afford the monomer as long white needles, MP 88°-93° C., after purification.

[Compound]

Name

diol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

3,6-divinyl-N-ethylcarbazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

C(C1C=CC2N(CC)C3C(C=2C=1)=CC(C=C)=CC=3)=C.[CH2:20]([N:22]1[C:34]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[C:28]2[C:23]1=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH3:21].[Cl-].[Al+3].[Cl-].[Cl-].[C:39](Cl)(=[O:41])[CH3:40].[C:43](Br)(=[O:45])[CH3:44].[BH4-].[Na+].P(Cl)(Cl)(Cl)=O>C(=S)=S.CN(C)C1C=CN=CC=1.N1C=CC=CC=1.CC(O)C>[C:39]([C:26]1[CH:25]=[CH:24][C:23]2[N:22]([CH2:20][CH3:21])[C:34]3[C:29]([C:28]=2[CH:27]=1)=[CH:30][C:31]([C:43](=[O:45])[CH3:44])=[CH:32][CH:33]=3)(=[O:41])[CH3:40] |f:2.3.4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

diol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(C)O

|

Step Three

|

Name

|

3,6-divinyl-N-ethylcarbazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C=C)CC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N1C2=CC=CC=C2C=2C=CC=CC12

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Br

|

Step Six

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by treating

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)C(C)=O)CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |